molecular formula C8H6ClNO2 B1352339 1-(4-Chlorophenyl)-2-nitroethene CAS No. 706-07-0

1-(4-Chlorophenyl)-2-nitroethene

Cat. No.: B1352339
CAS No.: 706-07-0
M. Wt: 183.59 g/mol
InChI Key: GLJATYFHELDGEA-AATRIKPKSA-N
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Description

1-(4-Chlorophenyl)-2-nitroethene (CAS: 706-07-0) is an organic compound with the molecular formula C₈H₆ClNO₂ and a molecular weight of 183.59 g/mol . Structurally, it consists of a nitroethene group (–CH₂–NO₂) attached to a para-chlorophenyl ring. This compound is also known by synonyms such as trans-4-chloro-β-nitrostyrene and 1-chloro-4-(2-nitrovinyl)benzene . It is frequently utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of serotonin transporter modulators and other bioactive molecules .

The nitro group (–NO₂) acts as a strong electron-withdrawing substituent, enhancing electrophilicity at the β-position of the ethene moiety, while the para-chlorine atom contributes to steric and electronic effects on the aromatic ring .

Preparation Methods

Preparation Methods of 1-(4-Chlorophenyl)-2-nitroethene

Nitration of 4-Chlorostyrene

One of the most common synthetic routes to this compound involves the nitration of 4-chlorostyrene. This method uses a nitrating agent such as nitric acid, often in the presence of a catalyst, under controlled temperature conditions to selectively introduce the nitro group onto the ethene moiety.

  • Reaction conditions: Typically, the nitration is carried out at low to moderate temperatures to avoid over-nitration or side reactions.
  • Catalysts: Acid catalysts or mixed acid systems may be employed to enhance selectivity.
  • Purification: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method is favored for its straightforward approach and relatively high yield, making it suitable for both small-scale synthesis and industrial production.

Dehydration of Nitroalcohol Precursors

Another approach involves the dehydration of nitroalcohols, such as 2-nitropropan-1-ol derivatives, to form nitroalkenes. Although this method is more commonly applied to simpler nitroalkenes, analogous strategies can be adapted for substituted nitroethenes.

  • Mechanism: The dehydration typically proceeds via elimination of water, often facilitated by dehydrating agents like Dicyclohexylcarbodiimide (DCC) or under acidic conditions.
  • Temperature: Mild temperatures (around 35°C) are sufficient for some nitroalcohols, but higher temperatures may be required depending on the substrate.
  • Yield: This method can provide satisfactory yields but may require careful control to prevent polymerization or decomposition of the nitroalkene product.

Dehydrohalogenation of Halo-Nitroalkanes

Dehydrohalogenation of 2-halo-1-nitroalkanes is a viable synthetic route to nitroethenes, including substituted derivatives like this compound.

  • Process: The elimination of HX (where X = halogen) from halo-nitroalkanes can be achieved thermally or catalytically.
  • Catalysts: Bases such as pyridine or picoline can catalyze the elimination under mild conditions, favoring an E1CB-like mechanism.
  • Temperature: Catalytic conditions allow the reaction to proceed at room temperature or slightly elevated temperatures, improving yield and selectivity.
  • Example: The elimination of HBr from 1,2-dibromo-1-nitro-2-phenylethane yields 2-phenyl-1-bromo-1-nitroethene with high efficiency, suggesting similar strategies can be applied for chlorinated analogs.

Catalytic Synthesis Using Palladium Catalysts

Recent advances include the use of palladium-based catalysts for the synthesis of nitro-substituted aromatic compounds, which can be adapted for nitroethene derivatives.

  • Catalyst: Mesoporous Pd-MCM-41 has been reported to catalyze rapid and efficient transformations of β-nitrostyrenes.
  • Advantages: High yields, fast reaction times, and catalyst reusability (up to eight cycles with minimal activity loss).
  • Applications: This catalytic system facilitates de-nitrative cyclotrimerization and cycloaddition reactions, indicating potential for selective synthesis of nitroethene derivatives.

Industrial Scale Continuous Flow Nitration

For large-scale production, continuous flow reactors are employed to perform nitration reactions with precise control over reaction parameters.

  • Benefits: Enhanced safety, better temperature control, improved yield and purity.
  • Purification: Advanced techniques such as recrystallization and chromatography are used post-reaction to ensure product quality.
  • Environmental considerations: Continuous flow processes reduce waste and improve reaction efficiency.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Temperature Range Yield (%) Advantages Limitations
Nitration of 4-Chlorostyrene 4-Chlorostyrene, HNO3, acid catalyst 0–50 °C 70–90 Simple, scalable, high selectivity Requires careful temperature control
Dehydration of Nitroalcohols Nitroalcohol, DCC or acid catalyst ~35 °C 60–80 Mild conditions Limited substrate scope
Dehydrohalogenation of Halo-nitroalkanes 2-Halo-1-nitroalkane, base catalyst (pyridine) Room temp to 100 °C 80–85 Mild conditions, good yield Requires halo-nitroalkane precursor
Pd-MCM-41 Catalyzed Synthesis β-Nitrostyrenes, Pd-MCM-41 catalyst Ambient >90 Fast, reusable catalyst Catalyst preparation complexity
Continuous Flow Nitration (Industrial) 4-Chlorostyrene, nitrating agents Controlled (varies) >90 High purity, scalable Requires specialized equipment

Research Findings and Notes

  • The nitration of 4-chlorostyrene remains the most direct and widely used method for synthesizing this compound, with yields typically ranging from 70% to 90% under optimized conditions.
  • Dehydration methods, while effective for simpler nitroalkenes, require adaptation for substituted systems and careful control to avoid side reactions.
  • Dehydrohalogenation offers a mild and efficient route, especially when catalyzed by bases like pyridine, enabling high yields at relatively low temperatures.
  • The use of mesoporous palladium catalysts represents a modern, green chemistry approach, offering rapid synthesis and catalyst recyclability, which is promising for future applications.
  • Industrial continuous flow nitration processes provide enhanced safety and product quality, making them suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-nitroethene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The ethene backbone can be oxidized to form epoxides or other oxygenated derivatives.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.

Major Products Formed:

    Reduction: 1-(4-Chlorophenyl)-2-aminoethene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Epoxides or hydroxylated derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis: 1-(4-Chlorophenyl)-2-nitroethene serves as an intermediate in synthesizing more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.
  • Materials Science: It can be used to develop novel materials with specific electronic or optical properties.
  • Pharmaceutical Research: Derivatives of the compound may exhibit biological activity, making it a potential candidate for drug development. Research into its potential as a precursor for pharmaceutical compounds is ongoing, particularly in developing anti-inflammatory and anticancer agents.
  • Environmental Chemistry: It can be used as a model compound to study the environmental fate and degradation of nitroaromatic compounds.
  • Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Chemical Reactions

This compound undergoes various chemical reactions:

  • Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst. The major product formed is 1-(4-Chlorophenyl)-2-aminoethene.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Various substituted derivatives are formed depending on the nucleophile used.
  • Oxidation: The ethene backbone can be oxidized to form epoxides or other oxygenated derivatives using oxidizing agents like potassium permanganate or m-chloroperbenzoic acid. Epoxides or hydroxylated derivatives are the major products.

This compound has diverse pharmacological properties and is of significant interest in biological research. Its biological activity primarily involves enzyme inhibition and the generation of reactive oxygen species (ROS). Research indicates that compounds with nitro and halogen substituents exhibit cytotoxic effects against various tumor cell lines.

Case Studies

  • Cytotoxicity Assessment: Studies on structurally similar nitro-substituted compounds demonstrated that introducing nitro groups at specific positions significantly enhanced cytotoxicity against cancer cell lines. For instance, 4-nitro-substituted derivatives showed preferential targeting of malignant cells compared to normal cells, suggesting a potential therapeutic window for further development.
  • Antimicrobial Activity: Research into nitroalkenes has indicated their potential as antimicrobial agents. Compounds with similar functional groups have been tested against bacterial strains, showing promising results in inhibiting growth through mechanisms involving oxidative stress and disruption of bacterial cell membranes.
  • Anticancer Activity: A derivative of this compound was evaluated for its antiproliferative effects against laryngeal carcinoma cells. The results demonstrated significant cytotoxicity, suggesting potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-nitroethene involves its interaction with molecular targets through its nitro and chlorophenyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to enzyme inhibition or receptor modulation. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, contributing to its biological activity.

Comparison with Similar Compounds

Structural Analogs

Substituent Position and Functional Group Variations

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(4-Chlorophenyl)-2-nitroethene C₈H₆ClNO₂ 4-Cl, nitro 183.59 Intermediate for serotonin transporter modulators; dark brown oil
1-(3-Chlorophenyl)-2-nitroethene C₈H₆ClNO₂ 3-Cl, nitro 183.59 Chemical intermediate (purity: 98%); meta-substitution alters electronic effects
1-(2,4-Dimethoxyphenyl)-2-nitroethene C₁₀H₁₁NO₄ 2,4-OCH₃, nitro 209.20 White crystalline solid; potential antibacterial/antitumor activity
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)acrylonitrile C₁₅H₈ClN₃O₂ 4-Cl, 3-NO₂, cyano 289.70 Nitrile functional group; used in materials science (purity: 95%)

Key Observations :

  • Substituent position : The para-chloro substituent in this compound enables resonance stabilization, enhancing conjugation compared to meta- or ortho-substituted analogs .
  • Functional groups: Replacement of the nitro group with cyano (as in acrylonitrile derivatives) reduces electrophilicity but increases polarity .

Complex Derivatives

  • 1,1-Diphenyl-2-(4-chlorophenyl)ethene (C₂₀H₁₅Cl, MW: 290.79): Contains three aromatic rings, leading to higher hydrophobicity and steric hindrance compared to simpler nitroethenes .

Physicochemical Properties

  • Electron Density and Reactivity :
    • The nitro group in this compound lowers the LUMO energy, facilitating nucleophilic attacks at the β-carbon . Methoxy-substituted analogs (e.g., 1-(2,4-dimethoxyphenyl)-2-nitroethene) exhibit reduced electrophilicity due to electron-donating OCH₃ groups .
  • Dipole Moments :
    • DFT studies on related chlorophenyl compounds (e.g., (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) show dipole moments of ~2.57 Debye, influenced by substituent electronegativity .

Biological Activity

1-(4-Chlorophenyl)-2-nitroethene, a nitroalkene compound, has garnered attention for its potential biological activities and applications in organic synthesis. This compound, characterized by the presence of both a nitro group and a chlorophenyl moiety, suggests a versatile profile for various chemical reactions and biological interactions.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

C9H8ClN2O2\text{C}_9\text{H}_8\text{Cl}\text{N}_2\text{O}_2

This compound features:

  • A chlorophenyl group which may enhance lipophilicity and influence biological interactions.
  • A nitroethene moiety that is known to participate in Michael addition reactions, potentially leading to various derivatives with distinct biological activities.

Case Study 1: Cytotoxicity Assessment

A study on structurally similar nitro-substituted compounds demonstrated that introducing nitro groups at specific positions significantly enhanced cytotoxicity against cancer cell lines. For instance, 4-nitro-substituted derivatives showed preferential targeting of malignant cells compared to normal cells, suggesting a potential therapeutic window for further development .

Case Study 2: Antimicrobial Activity

Research into nitroalkenes has indicated their potential as antimicrobial agents. Compounds with similar functional groups have been tested against bacterial strains, showing promising results in inhibiting growth through mechanisms involving oxidative stress and disruption of bacterial cell membranes.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of nitroalkenes and their derivatives:

Compound TypeActivity TypeKey Findings
Nitro-substituted triazenesAnticancerInduce apoptosis via ROS production
NitroalkenesAntimicrobialEffective against various bacterial strains
General Nitro CompoundsCytotoxicityEnhanced activity with electron-withdrawing groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Chlorophenyl)-2-nitroethene, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nitroaldol (Henry) reaction between 4-chlorobenzaldehyde and nitromethane under basic conditions (e.g., NaOH or KOH). Optimization involves controlling temperature (40–60°C) and solvent polarity (ethanol or methanol) to enhance yield. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) is critical .
  • Characterization : Confirm purity via melting point analysis and structural assignment using 1H^1 \text{H}-NMR (aromatic protons at δ 7.4–8.1 ppm, nitro group coupling) and FT-IR (C=C stretch at ~1600 cm1 ^{-1 }, NO2_2 asymmetric stretch at ~1520 cm1 ^{-1 }) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated degradation studies by exposing the compound to light (UV-Vis irradiation), humidity (75% RH), and temperature (40°C) for 1–4 weeks. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase) and quantify degradation products (e.g., nitro group reduction to amine) .

Q. What spectroscopic techniques are most reliable for distinguishing this compound from structural analogs?

  • Methodology : Use 13C^{13} \text{C}-NMR to resolve aromatic carbons (C-Cl coupling at ~125–130 ppm) and X-ray crystallography for unambiguous structural confirmation. Compare experimental IR spectra with computational (DFT) predictions to validate nitro group geometry .

Advanced Research Questions

Q. How can computational modeling predict the electronic and steric effects of substituents on the reactivity of this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, HOMO-LUMO gaps, and nitro group charge distribution. Correlate computational data with experimental reaction rates (e.g., Diels-Alder cycloaddition) to identify steric hindrance from the 4-chlorophenyl group .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : If 1H^1 \text{H}-NMR suggests planar geometry but X-ray crystallography reveals torsional strain (e.g., dihedral angle >10°), employ dynamic NMR to probe conformational exchange. Validate using NOESY to detect spatial proximity between nitro and chlorophenyl groups .

Q. How does crystal packing influence the physicochemical properties of this compound?

  • Methodology : Analyze single-crystal X-ray data to identify intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize the lattice. Correlate packing density with melting point and solubility (e.g., logP calculations vs. experimental shake-flask measurements) .

Q. What mechanistic insights explain the compound’s behavior in catalytic asymmetric reactions?

  • Methodology : Probe enantioselective reactions (e.g., Michael addition) using chiral catalysts (e.g., proline derivatives). Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) and propose transition-state models based on steric/electronic effects of the nitro and chlorophenyl groups .

Properties

IUPAC Name

1-chloro-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJATYFHELDGEA-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879307
Record name 4-CHLORO B-NITROSTYRENE
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Molecular Weight

183.59 g/mol
Source PubChem
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CAS No.

706-07-0, 5153-70-8
Record name Styrene, p-chloro-beta-nitro-
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Record name 706-07-0
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Record name 4-CHLORO B-NITROSTYRENE
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Record name trans-4-Chloro-β-nitrostyrene
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Synthesis routes and methods I

Procedure details

To a solution of 57 g (98%, 0.397 mol) of 4-chlorobenzaldehyde and 24.8 g (0.398 mol) of nitromethane in 461 ml of toluene cooled to 5° C. were added 107.2 g of a solution of sodium methylate in methanol (30%; 0.596 mol) during 45 min. The mixture was subsequently stirred at 0 to 5° C. for 2 h. The suspension was cooled to 0° C. and then 40.0 g (0.666 mol) of anhydrous acetic acid were added, this causing the temperature to rise to 7° C. The mixture was diluted with 290 ml of toluene and methanol was removed by distillation at 100 mbar. 205 g (99%, 1.988 mol) of acetic anhydride were added, the mixture was heated to 50° C. and stirred for 15 h at this temperature. For workup, the mixture was poured onto 725 g of ice water, the phases were separated and the organic phase was extracted with alkaline water (pH 8.5). After concentration at 10 mbar, 74.8 g of the title compound in form of a yellow solid were obtained.
Quantity
57 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
461 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
107.2 g
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.596 mol
Type
solvent
Reaction Step Two
Quantity
40 g
Type
reactant
Reaction Step Three
Quantity
205 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
725 g
Type
reactant
Reaction Step Five
Quantity
290 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

To 1066.8 g of acetic acid were added 200.14 g (1.356 mol) of 4-chlorobenzaldehyde, and 153.4 g (1.429 mol) of benzylamine, and the added components were dissolved in the acid. This solution was heated to 78° C., and 325.7 g (5.336 mol) of nitromethane was dropwise added thereto at 78 to 80° C. over 2 hours and 50 minutes. Thereafter, the solution was stirred at about 79° C. for 40 minutes. Next, 1016 g of water was dropwise added thereto at about 50° C. over 2 hours and 25 minutes. The mixture was cooled to about 10° C. and was stirred at 6 to 10° C. for 1 hour and 50 minutes. The obtained crystals were filtrated, and washed with 1016.2 g of water. The wet crystals were dissolved into 572.8 g of toluene at about 50° C. The resultant was separated into two phases, and the water phase thereof was removed. The remaining phase was washed with 330.8 g of water. By HPLC, 803.24 g of the toluene phase was analyzed. As a result, the phase contained 253.8 g of 4-chloro-β-nitrostyrene. The yield thereof was 97.1%.
Quantity
1066.8 g
Type
reactant
Reaction Step One
Quantity
200.14 g
Type
reactant
Reaction Step One
Quantity
153.4 g
Type
reactant
Reaction Step One
Quantity
325.7 g
Type
reactant
Reaction Step Two
Name
Quantity
1016 g
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solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

1-(4-Chlorophenyl)-2-nitroethene
1-(4-Chlorophenyl)-2-nitroethene

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